2,6-Difluorobenzylmethylsulfone

Catalog No.
S15845093
CAS No.
886497-97-8
M.F
C8H8F2O2S
M. Wt
206.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzylmethylsulfone

CAS Number

886497-97-8

Product Name

2,6-Difluorobenzylmethylsulfone

IUPAC Name

1,3-difluoro-2-(methylsulfonylmethyl)benzene

Molecular Formula

C8H8F2O2S

Molecular Weight

206.21 g/mol

InChI

InChI=1S/C8H8F2O2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3

InChI Key

LMBJIRVVCCTIEL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=C(C=CC=C1F)F

2,6-Difluorobenzylmethylsulfone is an organic compound characterized by the presence of a benzyl group substituted with two fluorine atoms at the 2 and 6 positions, along with a methylsulfone functional group. Its chemical structure can be represented as C9H10F2O2S. The incorporation of fluorine atoms enhances the compound's lipophilicity and biological activity, making it of interest in various fields including medicinal chemistry.

  • Nucleophilic Substitution: The sulfone group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of sulfonamides or other derivatives.
  • Electrophilic Aromatic Substitution: The fluorine substituents on the benzene ring can direct electrophiles to the ortho and para positions, allowing further functionalization of the aromatic system.
  • Reduction Reactions: The sulfone group can be reduced to a sulfide under appropriate conditions, altering its reactivity profile.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties or serve as intermediates in pharmaceutical applications.

2,6-Difluorobenzylmethylsulfone exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. Studies have shown that compounds with similar structures can inhibit bacterial growth and modulate inflammatory pathways. The presence of fluorine atoms often correlates with increased potency and selectivity against specific biological targets due to their electronegativity and ability to participate in hydrogen bonding interactions.

Several methods have been developed for synthesizing 2,6-Difluorobenzylmethylsulfone:

  • Fluorination of Benzylmethylsulfone: Starting from benzylmethylsulfone, fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide or elemental fluorine under controlled conditions to introduce fluorine at the desired positions.
  • Direct Sulfonation: Benzyl fluoride can be sulfonated using sulfur trioxide or chlorosulfonic acid to form the sulfone moiety, followed by further functionalization to achieve the difluorinated product.
  • Multi-step Synthesis: A more complex approach may involve multiple steps including protection/deprotection strategies and selective reactions to introduce both the methylsulfone and difluoro groups sequentially.

2,6-Difluorobenzylmethylsulfone finds applications primarily in medicinal chemistry:

  • Pharmaceutical Development: It serves as a scaffold for developing new antimicrobial agents and anti-inflammatory drugs.
  • Chemical Probes: Due to its unique properties, it can be used as a chemical probe in biological studies to investigate specific pathways or interactions within cells.
  • Agricultural Chemistry: Compounds with similar structures are explored for their potential use as agrochemicals due to their efficacy against pests and diseases.

Interaction studies involving 2,6-Difluorobenzylmethylsulfone typically focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro assays: To evaluate its effects on cell viability, proliferation, and apoptosis in various cell lines.
  • Structure-Activity Relationship (SAR) Analysis: To understand how modifications to the compound influence its biological activity.

These studies are essential for optimizing the compound's efficacy and safety profile in potential therapeutic applications.

Several compounds share structural similarities with 2,6-Difluorobenzylmethylsulfone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
BenzylmethylsulfoneContains a benzyl group and methylsulfoneLacks fluorine substitutions
4-FluorobenzylmethylsulfoneFluorine at para positionDifferent electronic properties
2-FluorobenzylmethylsulfoneFluorine at meta positionVarying steric effects
DifluoromethylbenzeneTwo fluorines on the benzene ringNo sulfone group; different reactivity

The uniqueness of 2,6-Difluorobenzylmethylsulfone lies in its dual fluorination pattern combined with a methylsulfone moiety, which enhances its lipophilicity and potential biological activity compared to its analogs.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

206.02130699 g/mol

Monoisotopic Mass

206.02130699 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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